

chavibetol chemical structure and properties

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Chavibetol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chavibetol, a naturally occurring phenylpropanoid, has garnered significant scientific interest due to its diverse pharmacological properties. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of **chavibetol**. Detailed experimental protocols for its isolation, characterization, and evaluation of its key biological effects are presented. Furthermore, this guide elucidates the potential mechanisms of action, including its influence on critical signaling pathways, supported by visual diagrams to facilitate understanding. All quantitative data is summarized in structured tables for ease of reference and comparison.

Chemical Structure and Identification

Chavibetol, systematically named 2-methoxy-5-(prop-2-en-1-yl)phenol, is an aromatic compound characterized by a phenol ring substituted with a methoxy group and an allyl group. [1][2] Its structure is isomeric with eugenol, differing in the position of the hydroxyl and methoxy groups on the benzene ring.

Table 1: Chemical Identifiers for Chavibetol



Identifier	Value	Reference(s)
IUPAC Name	2-methoxy-5-(prop-2-en-1- yl)phenol	[1]
CAS Number	501-19-9	[1]
Molecular Formula	C10H12O2	[1]
SMILES	COC1=C(C=C(C=C1)CC=C)O	[3]
InChI	InChI=1S/C10H12O2/c1-3-4-8- 5-6-10(12-2)9(11)7-8/h3,5- 7,11H,1,4H2,2H3	[3]
InChlKey	NPBVQXIMTZKSBA- UHFFFAOYSA-N	[3]

Physicochemical Properties

The physical and chemical characteristics of **chavibetol** are crucial for its handling, formulation, and understanding its biological interactions.

Table 2: Physicochemical Properties of Chavibetol

Property	Value	Reference(s)
Molecular Weight	164.20 g/mol	[1]
Appearance	Aromatic compound with a spicy odor	[1]
Boiling Point	254-255 °C at 760 mmHg	[2]
Density	1.06 g/cm ³	[2]
Solubility	Soluble in alcohol and DMSO	[4]
logP (o/w)	2.204 (estimated)	[4]

Spectral Data



The structural elucidation of **chavibetol** is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and 13C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

Table 3: 1H and 13C NMR Spectral Data for Chavibetol (CDCl₃)

Position	1H NMR (δ, ppm, multiplicity, J in Hz)	13C NMR (δ, ppm)	Reference(s)
1	-	131.9	[5]
2	-	143.8	[5]
3	6.63 (dd, J = 8.0, 2.0)	114.2	[5]
4	6.80 (d, J = 8.0)	111.1	[5]
5	6.66 (d, J = 2.0)	120.9	[5]
6	-	146.4	[5]
7	3.32 (d, J = 6.7)	39.5	[5]
8	5.95 (m)	137.4	[5]
9	5.08 (m)	115.7	[5]
OCH ₃	3.86 (s)	55.9	[5]
ОН	5.59 (s)	-	[5]

Mass Spectrometry (MS)

Mass spectrometry data reveals the molecular weight and fragmentation pattern of **chavibetol**. The molecular ion peak [M]⁺ is observed at m/z 164.[5] The fragmentation pattern typically involves cleavages related to the allyl and methoxy functional groups.

Fourier-Transform Infrared (FTIR) Spectroscopy



The FTIR spectrum of **chavibetol** displays characteristic absorption bands corresponding to its functional groups.

Table 4: FT-IR Spectral Data for Chavibetol

Wavenumber (cm ⁻¹)	Assignment	Reference(s)
~3400	O-H stretching (phenolic)	[6]
~3075	=C-H stretching (aromatic and vinyl)	[6]
~2920, 2850	C-H stretching (aliphatic)	[6]
~1640	C=C stretching (vinyl)	[7]
~1610, 1510	C=C stretching (aromatic)	[7]
~1270	C-O stretching (aryl ether)	[6]
~1030	=C-H bending (vinyl)	[6]

Biological and Pharmacological Properties

Chavibetol exhibits a wide range of biological activities, making it a compound of significant interest for drug development.

Anti-thyroid Activity

Chavibetol has been shown to correct thyrotoxicosis by altering the expression and activity of thyroid peroxidase (TPO), a key enzyme in thyroid hormone synthesis.[8]

Phytotoxic Activity

Chavibetol is a potent phytotoxic agent, inhibiting the germination and growth of various plant species. This suggests its potential as a natural herbicide.[9]

Antioxidant Activity

As a phenolic compound, **chavibetol** demonstrates significant antioxidant properties by scavenging free radicals.[10]



Anti-inflammatory Activity

Chavibetol is reported to possess anti-inflammatory effects, which are attributed to its ability to modulate inflammatory signaling pathways.[11][12]

Anticancer Potential

While direct studies on **chavibetol** are limited, related compounds from Piper betle have shown anticancer effects by modulating signaling pathways such as MAPK and NF-kB.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the isolation, characterization, and biological evaluation of **chavibetol**.

Isolation and Purification of Chavibetol

Chavibetol is primarily isolated from the essential oil of Piper betle (betel) leaves.

Protocol: Isolation by High-Performance Liquid Chromatography (HPLC)[5][6]

- Extraction of Essential Oil: Fresh or dried leaves of Piper betle are subjected to
 hydrodistillation using a Clevenger-type apparatus for several hours. The collected essential
 oil is then dried over anhydrous sodium sulfate.
- Chromatographic Separation:
 - Column: A semi-preparative HPLC system equipped with a silica gel column is used.
 - Mobile Phase: A non-polar solvent system, such as a mixture of n-hexane and ethyl acetate (e.g., 95:5 v/v), is employed in an isocratic elution mode.
 - Detection: The eluent is monitored using a UV detector at a wavelength of approximately 280 nm.
 - Fraction Collection: Fractions corresponding to the chavibetol peak are collected.
- Purity Analysis: The purity of the isolated chavibetol is confirmed by analytical HPLC and Gas Chromatography-Mass Spectrometry (GC-MS).





Fig. 1: Experimental workflow for the isolation of chavibetol.

Thyroid Peroxidase (TPO) Inhibition Assay

This assay determines the inhibitory effect of **chavibetol** on TPO activity.

Protocol: Amplex® UltraRed TPO Inhibition Assay[1][13]

- Reagents:
 - Amplex® UltraRed reagent
 - Hydrogen peroxide (H₂O₂)
 - TPO enzyme (e.g., from rat thyroid microsomes)
 - Potassium phosphate buffer
 - Test compound (chavibetol) and positive control (e.g., propylthiouracil)
- Procedure:
 - Prepare serial dilutions of chavibetol in a suitable solvent (e.g., DMSO).
 - In a 96-well microplate, add the TPO enzyme solution to each well.
 - Add the chavibetol dilutions to the respective wells. Include a vehicle control (solvent only) and a no-enzyme control.
 - Pre-incubate the plate to allow the inhibitor to interact with the enzyme.
 - Initiate the reaction by adding a mixture of Amplex® UltraRed and H₂O₂.



- Incubate the plate, protected from light.
- Measure the fluorescence intensity using a microplate reader (excitation ~545 nm, emission ~590 nm).
- Data Analysis: Calculate the percentage of TPO inhibition for each concentration of **chavibetol**. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the **chavibetol** concentration and fitting the data to a dose-response curve.

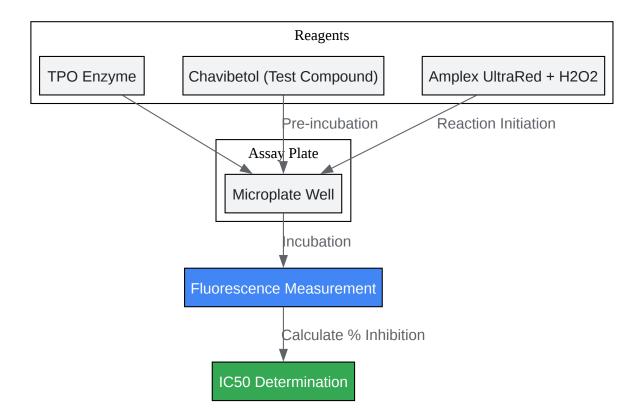




Fig. 2: Workflow for the TPO inhibition assay.

DPPH Radical Scavenging Assay

This assay evaluates the antioxidant capacity of **chavibetol**.

Protocol: DPPH Assay[14][15]

- Reagents:
 - 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol
 - Methanol
 - Test compound (chavibetol) and a positive control (e.g., ascorbic acid)
- Procedure:
 - Prepare serial dilutions of chavibetol in methanol.
 - In a 96-well microplate or cuvettes, add a specific volume of each **chavibetol** dilution.
 - Add the DPPH solution to each well/cuvette and mix thoroughly.
 - Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
 - Measure the absorbance of the solutions at approximately 517 nm using a spectrophotometer. A blank containing methanol and a control containing DPPH solution and methanol are also measured.
- Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration of chavibetol using the formula: % Scavenging = [(A_control A_sample) / A_control] * 100 Determine the IC₅₀ value, which is the concentration of chavibetol required to scavenge 50% of the DPPH radicals.

Signaling Pathways and Mechanisms of Action



The biological effects of **chavibetol** and related phenolic compounds are often mediated through their interaction with key cellular signaling pathways.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial in regulating cell proliferation, differentiation, and apoptosis. Natural phenolic compounds have been shown to modulate the MAPK pathway in cancer cells, leading to the induction of apoptosis.[16][17] While direct evidence for **chavibetol** is emerging, its structural similarity to other bioactive phenols suggests a similar mechanism of action.



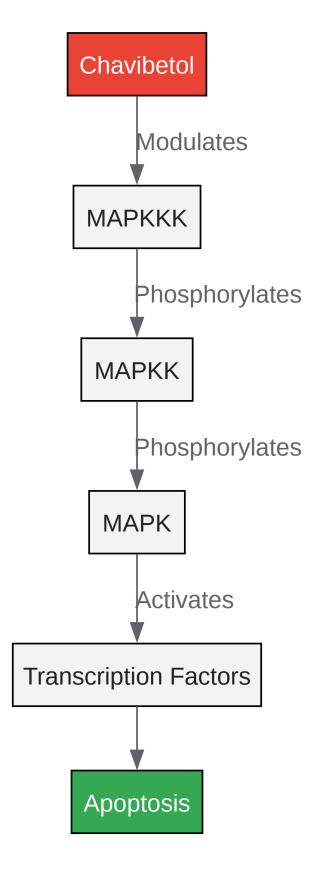


Fig. 3: Potential modulation of the MAPK pathway by **chavibetol**.



NF-kB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and cell survival. Inhibition of the NF-κB pathway is a common mechanism by which anti-inflammatory and anticancer agents exert their effects.[12][18] Phenolic compounds can inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory and pro-survival genes.



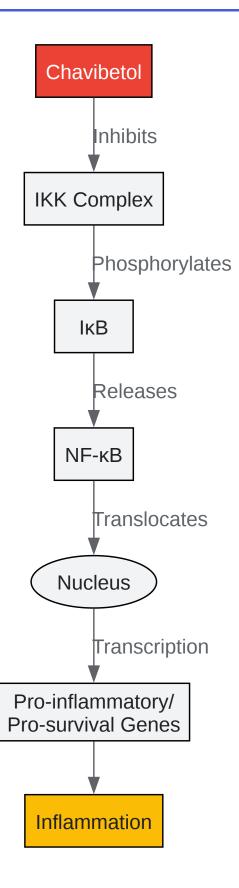


Fig. 4: Potential inhibition of the NF-кВ pathway by chavibetol.



Conclusion

Chavibetol is a promising natural compound with a well-defined chemical structure and a range of interesting biological activities. Its potential as an anti-thyroid agent, a natural herbicide, and an antioxidant warrants further investigation. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate future research and development efforts aimed at harnessing the therapeutic potential of **chavibetol**. Further studies are needed to fully elucidate its mechanisms of action, particularly in the context of cancer and inflammation, and to evaluate its safety and efficacy in preclinical and clinical settings.

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References

- 1. benchchem.com [benchchem.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 6. pharmahealthsciences.net [pharmahealthsciences.net]
- 7. researchgate.net [researchgate.net]
- 8. jfda-online.com [jfda-online.com]
- 9. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue -PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Antioxidant, analgesic and anti-inflammatory activities of the methanolic extract of Piper betle leaves - PMC [pmc.ncbi.nlm.nih.gov]



- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. jddtonline.info [jddtonline.info]
- 16. A renewed concept on the MAPK signaling pathway in cancers: Polyphenols as a choice of therapeutics PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ethicseido.com [ethicseido.com]
- 18. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer PMC [pmc.ncbi.nlm.nih.gov]
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